molecular formula C11H13ClN2O B259275 N-butyl-5-chloro-1,3-benzoxazol-2-amine

N-butyl-5-chloro-1,3-benzoxazol-2-amine

Cat. No.: B259275
M. Wt: 224.68 g/mol
InChI Key: BETASSBFOKPKLB-UHFFFAOYSA-N
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Description

N-butyl-5-chloro-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N-butyl-5-chloro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13ClN2O/c1-2-3-6-13-11-14-9-7-8(12)4-5-10(9)15-11/h4-5,7H,2-3,6H2,1H3,(H,13,14)

InChI Key

BETASSBFOKPKLB-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CCCCNC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-butyl-5-chloro-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. A cost-effective approach involves iodine-mediated desulfurization under mild conditions (50–60°C, 6–8 hours), yielding 70–80% purity. Key steps include stoichiometric control of iodine and use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR should confirm the presence of the butyl chain (δ ~0.9–1.6 ppm for CH2_2/CH3_3) and chlorine-substituted aromatic protons (δ ~7.2–7.8 ppm) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and molecular ion peaks (expected m/z: 238.7 [M+H]+^+) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL-2018/3 refines bond lengths and angles. Key parameters include:

  • Torsion angles : Confirm planarity of the benzoxazole ring (deviation <0.05 Å).
  • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯Cl) stabilizing the crystal lattice .
  • Software : WinGX or ORTEP-III for visualizing thermal ellipsoids and validating anisotropic displacement parameters .

Q. What computational strategies predict the compound’s binding affinity for bacterial DNA gyrase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the E. coli DNA gyrase B subunit (PDB: 1KZN). Protonate the compound at physiological pH and assign Gasteiger charges.
  • Key Interactions : Chlorine at position 5 may form halogen bonds with Asp73, while the butyl chain occupies hydrophobic pockets (ΔG ~−8.2 kcal/mol) .
  • MD Simulations : Run 100 ns trajectories in AMBER to assess binding stability (RMSD <2.0 Å) .

Q. How can researchers address contradictions in antimicrobial activity data between structurally similar benzoxazoles?

  • Methodological Answer :

  • Control Experiments : Compare MIC values against Gram-positive (S. aureus) and Gram-negative (E. coli) strains under standardized broth microdilution (CLSI guidelines).
  • SAR Analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with logP values to explain variations in membrane permeability .
  • Metabolite Profiling : Use LC-MS to rule out degradation products influencing activity .

Experimental Design & Stability

Q. What protocols ensure the compound’s stability during long-term storage for biological assays?

  • Methodological Answer :

  • Storage : Lyophilize and store at −20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk at pH >8).
  • Stability Testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Q. How to design dose-response studies for evaluating cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Cell Lines : Use MCF-7 (breast) and A549 (lung) with 72-hour exposure.
  • Dose Range : 0.1–100 µM (IC50_{50} expected ~10–20 µM based on benzoxazole SAR) .
  • Endpoints : MTT assay (λ = 570 nm) with cisplatin as a positive control. Normalize data to vehicle (DMSO <0.1%) .

Data Interpretation & Validation

Q. What statistical methods validate reproducibility in spectroscopic or bioassay data?

  • Methodological Answer :

  • NMR : Triplicate runs with Chenomx for peak integration (RSD <2%).
  • Bioassays : Use two-tailed t-tests (p <0.05) and report 95% confidence intervals for IC50_{50} values .

Q. How to differentiate between tautomeric forms of the benzoxazole core in solution?

  • Methodological Answer :

  • VT-NMR : Acquire spectra from 25°C to 80°C; tautomerization causes signal broadening (Δδ >0.1 ppm for NH protons) .
  • DFT Calculations : Compare Gibbs free energies of tautomers using Gaussian09 (B3LYP/6-311++G**) .

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